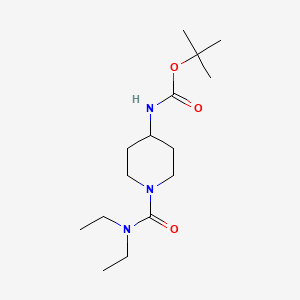

tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

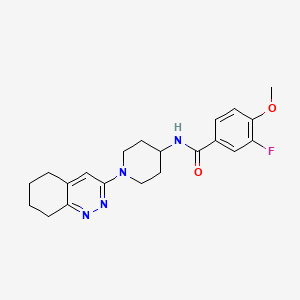

“tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H29N3O3 . It is also known as "Carbamic acid, N-[1-[(diethylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H29N3O3/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis

The physical form of “this compound” is described as a white to yellow solid . The compound has a molecular weight of 299.41 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Kinase Inhibitors

Tert-butyl carbamates, including structures related to tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate, have been utilized in the synthesis of kinase inhibitors, which are important in the development of therapeutics for diseases like rheumatoid arthritis and psoriasis. For example, a naphthyridone p38 MAP kinase inhibitor was synthesized using a process that involved Grignard addition of a tert-butylpiperidinyl derivative, demonstrating the utility of tert-butyl carbamates in complex organic syntheses (Chung et al., 2006).

C-H Bond Activation

Studies have shown that tert-butyl carbamate derivatives can participate in C-H bond activation processes, underscoring their versatility in organic synthesis. For instance, aluminum and gallium hydrazides derived from tert-butyl carbamate compounds have demonstrated the ability to activate C–H bonds, highlighting their potential as reagents in synthetic chemistry (Uhl et al., 2016).

Asymmetric Synthesis

The tert-butyl group is instrumental in the asymmetric synthesis of amines, with tert-butyl carbamates serving as protected nitrones in the synthesis of N-(Boc)hydroxylamines. This application is crucial for producing enantioenriched compounds, which are valuable in pharmaceutical development (Guinchard et al., 2005).

Medicinal Chemistry Applications

Anticancer and Antimicrobial Agents

Tert-butyl carbamate derivatives have been explored as intermediates in the synthesis of metallopharmaceutical agents. Research into palladium, gold, and silver complexes with tert-butyl carbamate ligands has revealed significant anticancer and antimicrobial properties, underscoring the potential of these compounds in therapeutic applications (Ray et al., 2007).

Safety and Hazards

The safety information available indicates that “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Mode of Action

It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could lead to a dissipation of the bacterial membrane potential, which is a common mechanism of antibacterial action.

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .

Pharmacokinetics

Similar compounds have shown selectivity over mammalian cells and no hemolytic properties toward horse erythrocytes , suggesting a favorable safety profile.

Result of Action

Based on the proposed mode of action, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cytoplasmic membrane .

Analyse Biochimique

Propriétés

IUPAC Name |

tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGBMSOFRPZTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)

![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)